N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide
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Overview
Description
N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a chlorophenoxy group, a nitrobenzene moiety, and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenoxyacetic acid with thionyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-nitrobenzenecarboximidamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A related compound with similar structural features but different functional groups.
2-(2-Chlorophenoxy)acetyl chloride: An intermediate used in the synthesis of N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.
N’-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide: A structural isomer with a different position of the nitro group.
Uniqueness
N’-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5/c16-12-3-1-2-4-13(12)23-9-14(20)24-18-15(17)10-5-7-11(8-6-10)19(21)22/h1-8H,9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAZIMXNXLZTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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